Hexasodium 2,2'-(vinylenebis((3-sulfonato-4,1-phenylene)imino(6-(bis (2-hydroxypropyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulfonate)

Description

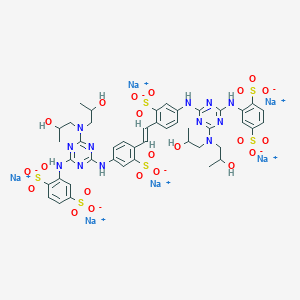

Hexasodium 2,2'-(vinylenebis((3-sulfonato-4,1-phenylene)imino(6-(bis(2-hydroxypropyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulfonate) (CAS: 41098-56-0) is a high-molecular-weight fluorescent whitening agent (FWA) with a complex polyaromatic-triazine-sulfonate structure. Its molecular formula is C₄₀H₃₈N₁₂Na₆O₁₈S₆, and it features six sulfonate groups, a central vinylenebis-phenylenebis(imino) bridge, and triazine rings substituted with bis(2-hydroxypropyl)amino groups . These structural elements confer exceptional water solubility, UV-light stability, and affinity for cellulose-based substrates, making it widely used in detergents, textiles, and paper industries to enhance optical brightness .

Properties

CAS No. |

371756-75-1 |

|---|---|

Molecular Formula |

C44H46N12Na6O22S6 |

Molecular Weight |

1425.2 g/mol |

IUPAC Name |

hexasodium;2-[[4-[bis(2-hydroxypropyl)amino]-6-[4-[(E)-2-[4-[[4-[bis(2-hydroxypropyl)amino]-6-(2,5-disulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate |

InChI |

InChI=1S/C44H52N12O22S6.6Na/c1-23(57)19-55(20-24(2)58)43-51-39(49-41(53-43)47-33-17-31(79(61,62)63)11-13-35(33)81(67,68)69)45-29-9-7-27(37(15-29)83(73,74)75)5-6-28-8-10-30(16-38(28)84(76,77)78)46-40-50-42(54-44(52-40)56(21-25(3)59)22-26(4)60)48-34-18-32(80(64,65)66)12-14-36(34)82(70,71)72;;;;;;/h5-18,23-26,57-60H,19-22H2,1-4H3,(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72)(H,73,74,75)(H,76,77,78)(H2,45,47,49,51,53)(H2,46,48,50,52,54);;;;;;/q;6*+1/p-6/b6-5+;;;;;; |

InChI Key |

AYMQVSYJLSBNAF-TXPPQYTASA-H |

Isomeric SMILES |

CC(CN(CC(C)O)C1=NC(=NC(=N1)NC2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(CC(C)O)CC(C)O)NC6=C(C=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

CC(CN(CC(C)O)C1=NC(=NC(=N1)NC2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(CC(C)O)CC(C)O)NC6=C(C=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Key Reaction Steps

The synthesis involves several well-controlled chemical reactions designed to achieve the desired molecular structure. The key steps are as follows:

Reaction Conditions

Each step requires precise control over reaction parameters to maximize yield and purity:

| Step | Temperature (°C) | pH Range | Solvent | Catalyst/Agent |

|---|---|---|---|---|

| Triazine core synthesis | 0–5 | 7–8 | Aqueous medium | None |

| Sulfonation | 50–80 | 6–7 | Polar solvents | Sulfuric acid |

| Vinylene bridge formation | 60–90 | Neutral | Organic solvents | Coupling agents |

| Neutralization | Room temperature | ~7 | Water | Sodium hydroxide |

Purification Techniques

After synthesis, the compound undergoes purification steps to remove impurities and by-products:

-

- The product is crystallized from water or a water-alcohol mixture to enhance purity.

Dialysis :

- Dialysis may be used to remove small ionic impurities while retaining the larger molecular structure.

Challenges in Synthesis

The preparation of this compound involves certain challenges:

- Control of Side Reactions : Ensuring selectivity during vinylene bridge formation can be difficult due to competing reactions.

- Stability of Intermediates : Some intermediates are sensitive to hydrolysis or oxidation, requiring inert atmospheres or stabilizing agents.

- Yield Optimization : Achieving high yields requires precise control over reaction conditions and stoichiometry.

Applications of Synthesis

The synthesis process allows for tailoring the compound’s properties for specific applications:

- Its sulfonate groups enhance water solubility, making it suitable for aqueous systems.

- The triazine core contributes to its stability and reactivity in chemical and biological environments.

Summary Table of Synthesis

| Step | Key Reagents | Product Formed |

|---|---|---|

| Triazine core synthesis | Cyanuric chloride + bis(2-hydroxypropyl)amine | Hydroxypropyl-substituted triazine |

| Sulfonation | Sulfonated aniline derivatives | Sulfonated aromatic intermediates |

| Vinylene bridge formation | Coupling agents | Vinylene-linked aromatic units |

| Neutralization | Sodium hydroxide | Hexasodium salt |

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by its distinct functional groups:

Fluorescent Brightening

In UV light, the ethenylene bridge and conjugated aromatic system undergo excitation/emission cycles (λ<sub>em</sub> ≈ 435 nm), enabling fluorescence. This reaction is pH-sensitive, with optimal performance in neutral to slightly alkaline conditions .

Cellulose Binding

The hydroxypropyl amino groups form hydrogen bonds with hydroxyl groups in cellulose, enhancing brightness in paper and textiles. Competitive displacement occurs in the presence of surfactants or high ionic strength .

Biochemical Interactions

In assays, the sulfonate groups interact with cationic biomolecules (e.g., proteins), acting as charge-shielding agents to reduce nonspecific binding.

Stability and Degradation

-

Thermal stability : Decomposes above 300°C, releasing SO₂ and NH₃.

-

Photodegradation : Prolonged UV exposure cleaves the ethenylene bridge, reducing fluorescence efficacy .

-

Hydrolysis : Triazine rings hydrolyze slowly in acidic conditions (pH < 4), forming amides and sulfonic acids .

Research Gaps and Challenges

-

Limited public data exist on catalytic or redox reactions involving this compound.

-

Environmental degradation pathways remain poorly characterized .

This compound’s versatility in industrial and biochemical contexts underscores the importance of further mechanistic studies to optimize its reactivity .

Scientific Research Applications

Textile Industry

Fluorescent Brightening Agent

Hexasodium 2,2'-(vinylenebis((3-sulfonato-4,1-phenylene)imino(6-(bis(2-hydroxypropyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulfonate) is primarily used as a fluorescent brightening agent in the textile industry. It enhances the whiteness and brightness of fabrics by absorbing ultraviolet light and re-emitting it as visible light. This property is particularly beneficial for cotton and synthetic fibers.

Plastics and Polymers

Optical Brightener in Plastics

The compound is also employed as an optical brightener in various plastic products. It improves the aesthetic appeal of plastics by providing a brighter appearance. Applications include:

- Polyethylene-based agricultural films

- Polypropylene fibers

- Talc-filled polypropylene and thermoplastic olefin automotive parts

Pharmaceuticals

Intermediate in Drug Synthesis

In the pharmaceutical sector, Hexasodium 2,2'-(vinylenebis((3-sulfonato-4,1-phenylene)imino(6-(bis(2-hydroxypropyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulfonate) serves as an intermediate in the synthesis of various drug compounds. Its unique chemical structure allows for modifications that can lead to the development of new pharmaceutical agents.

Environmental Applications

Water Treatment

Research indicates potential applications in water treatment processes due to its ability to interact with various pollutants. The compound’s sulfonate groups can facilitate the removal of heavy metals and organic contaminants from wastewater.

Case Study 1: Textile Brightening

A study conducted on the application of Hexasodium 2,2'-(vinylenebis((3-sulfonato-4,1-phenylene)imino(6-(bis(2-hydroxypropyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulfonate) in cotton fabrics demonstrated a significant increase in brightness levels compared to untreated samples. The treated fabrics maintained their brightness even after multiple washes.

Case Study 2: Plastic Enhancement

In a comparative analysis of optical brighteners used in polypropylene fibers, Hexasodium 2,2' exhibited superior performance in terms of brightness retention and UV stability when exposed to sunlight over extended periods.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets through its multiple functional groups. The sulfonate groups enhance its solubility in aqueous environments, while the triazine rings and bis(2-hydroxypropyl)amino groups facilitate binding to specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Fluorescent whitening agents (FWAs) based on triazine-sulfonate architectures share core structural motifs but differ in substituents, which critically influence their physicochemical properties and performance. Below is a detailed comparison with three analogous compounds:

Table 1: Structural and Functional Comparison of Triazine-Sulfonate FWAs

Key Findings from Comparative Studies

Substituent Effects on Solubility: The target compound’s bis(2-hydroxypropyl)amino groups enhance hydrophilicity, outperforming Compound C’s diethylamino substituents, which reduce polarity . Compound B’s cyanoethyl/hydroxyethoxyethyl combination balances solubility and substrate adhesion, favoring synthetic fabrics .

Photostability Mechanisms: Hydroxypropyl groups in the target compound act as radical scavengers, preventing triazine ring degradation under UV exposure.

Substrate Specificity: Compound A’s morpholino group forms hydrogen bonds with nylon, making it ideal for synthetic textiles, whereas the target compound’s hydroxypropyl groups excel in cellulose-rich substrates .

Environmental Impact :

- The target compound’s high water solubility reduces bioaccumulation risks compared to Compound C, which persists longer in aquatic systems due to lower polarity .

Biological Activity

Hexasodium 2,2'-(vinylenebis((3-sulfonato-4,1-phenylene)imino(6-(bis(2-hydroxypropyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulfonate) is a complex organic compound notable for its intricate molecular structure, which includes multiple sulfonate groups and triazine rings. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in medicine, chemistry, and industry.

Molecular Characteristics

| Property | Value |

|---|---|

| CAS Number | 371756-75-1 |

| Molecular Formula | C44H46N12Na6O22S6 |

| Molecular Weight | 1425.2 g/mol |

| IUPAC Name | Hexasodium; 2-[[4-[bis(2-hydroxypropyl)amino]-6-[4-[(E)-2-[4-[[4-[bis(2-hydroxypropyl)amino]-6-(2,5-disulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate |

Structural Features

The compound features:

- Multiple sulfonate groups that enhance solubility.

- Triazine rings that facilitate interaction with biological molecules.

- Bis(2-hydroxypropyl)amino groups which may play a role in binding mechanisms.

The biological activity of Hexasodium involves its ability to interact with various molecular targets through its functional groups. The sulfonate moieties improve solubility in aqueous environments, enabling better interaction with proteins and nucleic acids. The triazine rings and amino groups are crucial for binding to specific receptors or enzymes, potentially modulating biochemical pathways.

Case Studies and Research Findings

- Anticancer Activity : Research has indicated that compounds with similar structural features to Hexasodium exhibit cytotoxic effects on cancer cell lines. For instance, studies have shown that triazine derivatives can induce apoptosis in various cancer cells by disrupting cellular signaling pathways .

- Antimicrobial Properties : Some studies suggest that sulfonated compounds can possess antimicrobial properties. Hexasodium's structure allows it to interact with bacterial membranes, potentially leading to increased permeability and cell death .

- Drug Delivery Systems : The compound has been explored as a potential carrier for drug delivery due to its solubility and ability to form complexes with therapeutic agents. Its structural characteristics allow for the encapsulation of drugs, enhancing bioavailability .

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

- Cell Viability Assays : Hexasodium has been tested on various cell lines, showing dose-dependent effects on cell proliferation.

- Mechanistic Studies : Investigations into the compound's interaction with DNA and RNA have revealed potential inhibitory effects on nucleic acid synthesis .

Industrial Uses

Hexasodium is utilized in:

- Dyes and Pigments : Its vibrant color properties make it suitable for use in dyes.

- Chemical Reagents : Employed in organic synthesis due to its reactive functional groups.

Medical Applications

The compound is being investigated for:

- Therapeutic Agents : Targeting specific molecular pathways in diseases such as cancer and infections.

- Diagnostic Tools : Potential use in imaging techniques due to its unique chemical properties.

Q & A

Basic Question: What are the key synthetic pathways for preparing this triazine-based sulfonated compound, and how can reaction conditions be optimized?

Methodological Answer:

The compound’s synthesis involves multi-step condensation reactions, typically starting with sulfonated aromatic amines and cyanuric chloride derivatives. For example, details analogous triazine syntheses using controlled stoichiometry of amine and triazine precursors under inert conditions. Key steps include:

- Stepwise substitution of triazine chlorides with sulfonated aromatic amines at low temperatures (0–5°C) to avoid side reactions.

- Use of sodium bicarbonate to neutralize HCl byproducts and maintain pH stability.

- Final sulfonation using concentrated sulfuric acid or sulfonic acid derivatives.

Optimization Strategies: - Monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR to track intermediate formation .

- Apply Design of Experiments (DOE) to optimize molar ratios, temperature, and solvent polarity (e.g., ethanol/water mixtures) for higher yields .

Advanced Question: How can researchers resolve contradictions in reported photophysical properties (e.g., fluorescence quantum yield) of this compound?

Methodological Answer:

Discrepancies in photophysical data often arise from variations in sample purity, solvent effects, or measurement techniques. To address this:

- Purity Validation: Use high-performance liquid chromatography (HPLC) with UV-Vis detection (e.g., Purospher®STAR columns) to confirm >98% purity .

- Solvent Standardization: Compare data in solvents with consistent dielectric constants (e.g., DMSO vs. water) to isolate solvent-polarity effects .

- Instrument Calibration: Cross-validate fluorescence measurements using reference standards (e.g., quinine sulfate) and ensure excitation wavelength consistency .

- Computational Modeling: Employ time-dependent density functional theory (TD-DFT) to predict absorption/emission spectra and compare with experimental results .

Basic Question: What analytical techniques are most effective for characterizing this compound’s structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C-NMR to confirm substitution patterns on the triazine ring and benzene-sulfonate groups. For example, aromatic proton signals in DMSO-d6 typically appear at δ 7.2–8.1 ppm, while sulfonate groups suppress proton signals .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., expected [M]⁻⁶ at m/z 1305.1279) using electrospray ionization (ESI) .

- FTIR Spectroscopy: Identify key functional groups (e.g., sulfonate S=O stretching at 1040–1220 cm⁻¹ and triazine C=N at 1550–1600 cm⁻¹) .

Advanced Question: How do structural modifications (e.g., substituent variations on the triazine core) affect its chelation capacity and stability in aqueous systems?

Methodological Answer:

- Chelation Studies: Use isothermal titration calorimetry (ITC) or UV-Vis titration to quantify binding constants with metal ions (e.g., Ca²⁺, Fe³⁺). Hydroxypropyl groups enhance hydrophilicity but may reduce metal affinity compared to ethylamino substituents .

- Stability Testing: Conduct accelerated degradation studies under varying pH (2–12) and temperature (25–80°C). Monitor sulfonate group hydrolysis via ion chromatography .

- Computational Insights: Apply molecular dynamics (MD) simulations to model substituent effects on hydration shells and aggregation behavior .

Basic Question: What experimental designs are recommended for studying its environmental fate in aquatic systems?

Methodological Answer:

- Photodegradation Assays: Exclude commercial UV filters and use solar simulators (AM 1.5G spectrum) to study degradation kinetics. Measure half-life using LC-MS/MS .

- Adsorption Studies: Perform batch experiments with engineered membranes (e.g., polyethersulfone) to assess adsorption capacity and mechanisms (Langmuir vs. Freundlich models) .

- Ecotoxicology: Use Daphnia magna or algal bioassays to evaluate acute toxicity (EC₅₀) under OECD guidelines .

Advanced Question: How can machine learning (ML) enhance predictive modeling of its solubility and aggregation behavior?

Methodological Answer:

- Dataset Curation: Compile experimental solubility data in diverse solvents (e.g., water, DMF) and pair with molecular descriptors (e.g., logP, polar surface area).

- Model Training: Use gradient-boosted decision trees (XGBoost) or neural networks to predict solubility limits. Validate with COMSOL Multiphysics simulations for aggregation dynamics .

- Transfer Learning: Apply pretrained models on analogous sulfonated dyes to compensate for limited compound-specific data .

Basic Question: What strategies mitigate interference from this compound in spectroscopic assays (e.g., UV-Vis quantification in mixed matrices)?

Methodological Answer:

- Matrix Subtraction: Acquire background spectra of interfering substances (e.g., proteins, salts) and subtract using software like OPUS.

- Derivatization: React with selective derivatizing agents (e.g., diazonium salts) to shift absorption maxima away from interference regions .

- Multivariate Calibration: Use partial least squares (PLS) regression to deconvolute overlapping peaks in complex mixtures .

Advanced Question: How can researchers elucidate the role of counterions (e.g., Na⁺ vs. K⁺) in modulating its supramolecular assembly?

Methodological Answer:

- Small-Angle X-ray Scattering (SAXS): Compare scattering patterns in Na⁺/K⁺ buffers to identify ion-specific aggregation thresholds.

- Zeta Potential Measurements: Correlate surface charge with assembly size (DLS) to infer counterion shielding effects .

- Theoretical Frameworks: Apply DLVO theory to model electrostatic contributions to stability .

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and fume hoods due to potential sulfonate irritancy .

- Waste Disposal: Neutralize acidic byproducts (e.g., sulfonic acids) with calcium carbonate before aqueous disposal .

- Spill Management: Absorb spills with vermiculite and avoid combustible materials due to sodium content .

Advanced Question: How can its potential as a photosensitizer be evaluated for photocatalytic applications?

Methodological Answer:

- Transient Absorption Spectroscopy: Measure excited-state lifetimes (ns–µs range) to assess charge-transfer efficiency.

- Photocatalytic Assays: Test H₂ evolution or dye degradation under visible light using Pt/TiO₂ composites as co-catalysts .

- Electrochemical Analysis: Use Mott-Schottky plots to determine band-edge positions relative to redox couples (e.g., H⁺/H₂) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.